molecular formula C10H12FNO B13049630 8-Fluoro-7-methylchroman-4-amine

8-Fluoro-7-methylchroman-4-amine

Cat. No.: B13049630
M. Wt: 181.21 g/mol
InChI Key: OSHHWEISWDRRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Chroman Core in Heterocyclic Drug Discovery

The chroman core, a fundamental component of the chroman-4-amine (B2768764) scaffold, is a recurring motif in a multitude of natural products and synthetic compounds with significant biological activities. ontosight.aimdpi.com This heterocyclic system, consisting of a benzene (B151609) ring fused to a pyran ring, provides a rigid and defined three-dimensional architecture that can be strategically modified to interact with specific biological targets. mdpi.com The inherent structural features of the chroman nucleus contribute to its prevalence in medicinal chemistry, offering a stable framework for the introduction of various functional groups. nih.gov The versatility of the chroman scaffold is evident in its presence in compounds developed for a wide array of therapeutic areas, including cancer, neurodegenerative diseases, and inflammatory conditions. acs.orgnih.gov

Overview of Substituted Chroman-4-amine Derivatives in Chemical Biology

The therapeutic potential of the chroman scaffold is significantly expanded through the introduction of substituents, leading to a diverse array of derivatives with tailored biological activities. Substituted chroman-4-one derivatives, closely related to chroman-4-amines, have been extensively studied and have shown promise as inhibitors of enzymes like sirtuin 2 (SIRT2), which is implicated in neurodegenerative disorders. acs.org Research has demonstrated that the substitution pattern on the chroman ring system is crucial for potency and selectivity. acs.org For instance, in the context of SIRT2 inhibitors, electron-withdrawing groups at the 6- and 8-positions have been found to be favorable for activity. acs.org The exploration of various substituted chroman-4-amine and related chroman derivatives continues to be an active area of research, with studies focusing on their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.netrjptonline.org

Rationale for Fluorine and Methyl Substitutions in Chroman-4-amine Scaffolds

The strategic incorporation of fluorine atoms and methyl groups into drug candidates is a well-established strategy in medicinal chemistry to optimize their pharmacological profiles.

Fluorine Substitution: The introduction of a fluorine atom can profoundly influence a molecule's properties. nih.govvictoria.ac.nz Due to its high electronegativity, fluorine can alter the acidity (pKa) of nearby functional groups and modulate the electronic properties of the entire molecule. mdpi.com This can lead to enhanced binding affinity to target proteins. acs.orgresearchgate.net Furthermore, the substitution of a hydrogen atom with a fluorine atom, which is relatively small, can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. mdpi.comnih.gov The judicious use of fluorine can also impact a molecule's lipophilicity, which in turn affects its absorption, distribution, and excretion. mdpi.comresearchgate.net

The combination of fluorine and methyl substitutions on the chroman-4-amine scaffold, as seen in 8-fluoro-7-methylchroman-4-amine, represents a deliberate design strategy to harness the beneficial effects of both groups, aiming for a compound with optimized potency, selectivity, and pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

8-fluoro-7-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO/c1-6-2-3-7-8(12)4-5-13-10(7)9(6)11/h2-3,8H,4-5,12H2,1H3

InChI Key

OSHHWEISWDRRCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCO2)N)F

Origin of Product

United States

Chemical Synthesis and Stereoselective Approaches to 8 Fluoro 7 Methylchroman 4 Amine

Retrosynthetic Analysis of the 8-Fluoro-7-methylchroman-4-amine Scaffold

A retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. youtube.comchadsprep.com The primary disconnection for this compound is the carbon-nitrogen bond at the C4 position. This is a standard approach for amines, leading back to a ketone precursor and an amine source. youtube.comyoutube.com

This initial disconnection simplifies the chiral amine to the corresponding prochiral ketone, 8-fluoro-7-methylchroman-4-one (B13047499) (I) , and an ammonia (B1221849) equivalent. The stereochemistry at C4 can be installed in the forward synthesis via asymmetric methods.

A subsequent disconnection of the dihydropyran ring of the chroman-4-one intermediate (I) is considered. A common strategy for chromanone synthesis involves an intramolecular cyclization. This leads to a substituted 2'-hydroxyaryl enone. A further simplification via a disconnection of the carbon-carbon bond of the enone side chain reveals a key aromatic precursor, 2'-hydroxy-3'-fluoro-4'-methylacetophenone (II) , and a two-carbon synthon. An alternative and widely used approach involves the reaction of a substituted phenol (B47542) with an α,β-unsaturated acid or ester. This disconnection breaks the ether linkage and a C-C bond, leading back to 2-fluoro-3-methylphenol (B1315178) (III) and a suitable three-carbon building block like crotonic acid or acrolein. This analysis highlights that the primary challenge lies in the regioselective synthesis of the highly substituted phenolic precursor.

Methodologies for the Construction of the Substituted Chroman Ring System

The construction of the 8-fluoro-7-methylchroman-4-one core requires the carefully orchestrated introduction of substituents onto an aromatic ring, followed by the formation of the adjacent oxygen-containing heterocycle. The synthesis of the key precursor, a 2-fluoro-3-methylphenol derivative, is the critical first phase.

Achieving the desired 8-fluoro substitution pattern on the chroman ring necessitates the regioselective fluorination of a phenolic precursor. The position of fluorination is heavily influenced by the electronic properties of existing directing groups on the benzene (B151609) ring. For a precursor like 3-methylphenol, electrophilic fluorination would likely occur at positions ortho and para to the hydroxyl group. To achieve the specific substitution pattern of 2-fluoro-3-methylphenol, one might start with a pre-functionalized benzene ring where the substitution pattern is already established, or employ advanced techniques using directing groups to control the regioselectivity of the fluorination step. Electrophilic fluorinating agents such as Selectfluor are commonly used for this purpose.

The introduction of a methyl group at the 7-position of the chroman ring corresponds to methylation at the meta-position relative to the phenolic hydroxyl group of the precursor. Direct Friedel-Crafts methylation of phenol can lead to a mixture of products. A more controlled approach often involves using a phenol derivative with strong ortho-para directing groups to block those positions, thereby favoring methylation at the desired meta-position. Alternatively, a multi-step sequence involving protection, directed ortho-metalation, and subsequent reaction with a methylating agent on a suitably substituted aromatic precursor can provide the required regiochemical outcome. The synthesis of 4-methyl-7-hydroxycoumarin derivatives, which possess a related substitution pattern, has been achieved through reactions like the Pechmann condensation, demonstrating the feasibility of constructing such methylated systems. researchgate.netresearchgate.net

With the appropriately substituted phenol, 2-fluoro-3-methylphenol (III) , in hand, the dihydropyran ring can be constructed to form the chroman-4-one skeleton. A common and effective method is the acid-catalyzed reaction of the phenol with an α,β-unsaturated acid, such as crotonic acid. This process typically involves an initial Michael addition of the phenol to the unsaturated system, followed by an intramolecular Friedel-Crafts acylation to close the ring.

An alternative route involves starting with a substituted 2'-hydroxyacetophenone, such as 2'-hydroxy-3'-fluoro-4'-methylacetophenone (II) . A base-mediated intramolecular aldol-type condensation can then be employed to form the chroman-4-one ring. acs.org Syntheses of various substituted chroman-4-ones, including 7-bromo and 6,8-dibromo derivatives, have been successfully reported using such strategies. nih.govprepchem.com

Table 1: Methodologies for Substituted Chroman-4-one Synthesis

Reaction Type Precursors Key Reagents Reference
Pechmann Condensation Substituted Phenol, β-Ketoester Acid Catalyst (e.g., H₂SO₄) nih.gov
Intramolecular Michael Addition/Acylation Substituted Phenol, α,β-Unsaturated Acid Polyphosphoric Acid (PPA) N/A

Stereocontrolled Introduction of the C4-Amine Moiety

The final and critical transformation is the conversion of the prochiral 8-fluoro-7-methylchroman-4-one (I) into the chiral target molecule, this compound, with control over the stereochemistry at the C4 position.

Asymmetric reductive amination is one of the most powerful and direct methods for synthesizing chiral amines from ketones. acs.org This process involves the condensation of the ketone with an amine source (like ammonia) to form an intermediate imine or enamine, which is then reduced in situ by a chiral catalyst and a reducing agent. youtube.comyoutube.com The use of transition metal catalysts with chiral ligands is paramount for achieving high enantioselectivity.

The direct asymmetric hydrogenation of the intermediate imine formed from the chroman-4-one is a highly atom-economical approach. acs.org Rhodium and Iridium complexes with chiral phosphine (B1218219) ligands are often effective for this transformation. However, the asymmetric hydrogenation of exocyclic ketimines derived from structures like 4-chromanone (B43037) has sometimes resulted in low enantioselectivities, potentially due to conformational strain when the metal coordinates to the substrate. acs.org The addition of a Brønsted acid co-catalyst has been shown to improve enantioselectivity in some palladium-catalyzed hydrogenations. acs.org

Another strategy is the use of a chiral auxiliary. The ketone can be reacted with a chiral amine to form a diastereomeric imine or enamine, which is then reduced. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target amine.

Table 2: Examples of Catalytic Systems for Asymmetric Amine Synthesis

Catalyst Type Metal Common Ligands Substrate Class Typical Enantiomeric Excess (ee) Reference
Asymmetric Hydrogenation Rhodium (R,R)-Me-DuPhos Enamides >95% acs.org
Asymmetric Hydrogenation Iridium (S)-BINAP/DPEN Imines 80-99% acs.org
Asymmetric Reductive Amination Palladium Chiral Ferrocenyl Ligands Ketones High acs.org

The choice of catalyst, solvent, and reaction conditions is crucial and must be optimized to achieve the desired stereochemical outcome for the this compound target molecule. youtube.com

Chiral Resolution Techniques

The separation of enantiomers from a racemic mixture of this compound is a critical step in obtaining the desired stereoisomer. Chiral resolution techniques are employed to isolate the (S) and (R)-enantiomers. These methods typically involve the formation of diastereomeric pairs, which can then be separated based on their different physical properties.

One of the most common methods for the resolution of amines is the use of a chiral resolving agent. tcichemicals.com For a racemic mixture of this compound, a chiral acid can be used to form diastereomeric salts. These salts, having different solubilities, can then be separated by fractional crystallization. rsc.org For instance, using a chiral acid like (+)-tartaric acid would result in the formation of two diastereomeric salts: (R)-8-fluoro-7-methylchroman-4-ammonium-(+)-tartrate and (S)-8-fluoro-7-methylchroman-4-ammonium-(+)-tartrate. Due to their different three-dimensional structures, these diastereomers will exhibit different crystal packing and solubility, allowing for the isolation of one diastereomer through crystallization, while the other remains in the mother liquor. rsc.org

Another powerful technique for chiral separation is chromatography. Chiral column chromatography, a direct method, can be used to separate the enantiomers of this compound. In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation.

The selection of the appropriate chiral resolution technique depends on various factors, including the scale of the separation, the cost of the resolving agent or chiral column, and the efficiency of the separation process.

Synthetic Routes to this compound Precursors and Intermediates

The synthesis of this compound requires the construction of the core chroman ring system with the desired substitution pattern. A plausible synthetic strategy would involve the initial synthesis of the corresponding chroman-4-one precursor, followed by reductive amination to introduce the amine group at the C4 position.

A potential route to the key intermediate, 8-fluoro-7-methylchroman-4-one, could start from a suitably substituted phenol, such as 2-fluoro-3-methylphenol. This phenol could undergo a Pechmann condensation or a similar reaction to construct the chroman ring. For instance, reaction with an α,β-unsaturated acid or ester in the presence of a suitable acid catalyst could yield the desired chroman-4-one.

Alternatively, an intramolecular Heck reaction could be envisioned. Starting with an ortho-allyl substituted 2-fluoro-3-methylphenol derivative, a palladium-catalyzed cyclization could form the chroman ring.

Once the 8-fluoro-7-methylchroman-4-one is synthesized, the introduction of the amine group at the C4 position can be achieved through reductive amination. This reaction involves the treatment of the ketone with an amine source, such as ammonia or a protected amine, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. This process initially forms a racemic mixture of the amine.

To achieve a stereoselective synthesis, an asymmetric approach can be employed. This could involve the use of a chiral auxiliary or a chiral catalyst during the reduction of an intermediate imine or oxime derived from the chroman-4-one. Asymmetric transfer hydrogenation of the chroman-4-one to the corresponding chiral alcohol, followed by conversion to the amine with retention or inversion of stereochemistry, is another viable stereoselective route.

The synthesis of related substituted quinolines has been reported, which can provide insights into potential synthetic strategies for the chroman core. scholaris.ca For instance, the construction of substituted aromatic rings and subsequent cyclization reactions are common themes in heterocyclic chemistry.

Analytical Techniques for Structural Elucidation of Synthetic Products

The structural confirmation of the synthesized this compound and its intermediates is crucial. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, characteristic signals would be expected for the aromatic protons, the methyl protons, and the protons of the chroman ring, including the proton at the chiral center (C4).

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms provide information about their hybridization and electronic environment.

¹⁹F NMR: This technique is particularly important for confirming the presence and position of the fluorine atom on the aromatic ring.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn provides its elemental composition. scholaris.ca This is a powerful tool for confirming the molecular formula of the synthesized compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be observed for the N-H stretching of the amine, C-H stretching of the aromatic and aliphatic parts, C-O stretching of the ether in the chroman ring, and C-F stretching.

Elemental Analysis: Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound, which can be compared with the calculated values for the proposed structure to verify its purity and composition. researchgate.net

The combination of these analytical techniques provides unambiguous evidence for the structure and stereochemistry of the synthesized this compound.

Structure Activity Relationship Sar Investigations of 8 Fluoro 7 Methylchroman 4 Amine and Its Analogs

Influence of Fluorine Substitution at Position 8 on Biological Activity

The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to modulate its properties. While specific data for an 8-fluoro substituent on the chroman-4-amine (B2768764) scaffold is scarce, general principles can be applied. A study on substituted chroman-4-ones as sirtuin 2 (SIRT2) inhibitors found that substitutions at the 6- and 8-positions were generally more impactful than at the 7-position. acs.org

Electronic Effects of Fluorine on Molecular Interactions

Fluorine is the most electronegative element, and its incorporation can significantly alter the electronic properties of a molecule. The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups and create unique electrostatic interactions with biological targets. acs.org These interactions can include hydrogen bonds, where the fluorine acts as a hydrogen bond acceptor, and dipole-dipole interactions, which can enhance binding affinity to a target protein. acs.org

Role of Methyl Substitution at Position 7 in Modulating Pharmacological Response

The "magic methyl" effect, where the addition of a methyl group can dramatically improve a compound's pharmacological properties, is a well-documented phenomenon in drug discovery.

Conformational Impact of the Methyl Group

A methyl group can influence the preferred conformation of a molecule. By creating steric hindrance, it can restrict the rotation of nearby bonds, locking the molecule into a more biologically active conformation. This pre-organization can reduce the entropic penalty of binding to a target, thereby increasing potency.

Importance of the 4-Amine Moiety for Target Recognition

The primary amine at the 4-position of the chroman ring is a key functional group that is likely crucial for the molecule's biological activity. In many classes of bioactive compounds, amino groups serve as a key anchor for binding to target proteins. researchgate.netnih.govnih.gov They can act as hydrogen bond donors and can be protonated at physiological pH, allowing for strong ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a protein's active site. Studies on various chroman derivatives, including chroman-4-ones and other heterocyclic systems, have consistently highlighted the importance of substitutions at or modifications of the core ring structure for biological activity, underscoring the central role of the core scaffold in target interaction. nih.govnih.govnih.gov

Basic Character and Hydrogen Bonding Capacity

The basicity of the 4-amine group in 8-Fluoro-7-methylchroman-4-amine is a critical determinant of its potential biological activity. The nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor, a key interaction in many biological systems. The substituents on the aromatic ring, namely the 8-fluoro and 7-methyl groups, can modulate this basicity. The fluorine atom at the 8-position, being highly electronegative, is expected to have an electron-withdrawing effect, which could decrease the basicity of the amine. Conversely, the methyl group at the 7-position is electron-donating, which may partially counteract the effect of the fluorine atom.

The capacity for hydrogen bonding is also influenced by these substituents. The amine group can act as a hydrogen bond donor. Furthermore, the fluorine atom, with its high electronegativity, could participate in hydrogen bonding as a weak acceptor. Research on related fluorinated aromatic compounds, such as 8-fluoro-4-methyl-1-naphthol, has shown the potential for both intramolecular and intermolecular hydrogen bonds involving the fluorine atom. researchgate.net The interplay of these electronic effects and hydrogen bonding capabilities is crucial for the molecule's interaction with biological targets.

Conformational Flexibility of the Amine Side Chain

The amine side chain at the 4-position of the chroman ring possesses conformational flexibility, which is crucial for its ability to adopt an optimal orientation for binding to a biological target. The rotation around the C4-N bond allows the amine group to explore different spatial arrangements. This flexibility is influenced by the steric hindrance imposed by the adjacent groups on the chroman scaffold.

Stereochemical Implications for Structure-Activity Relationships

Enantiomeric Activity Profiles

The carbon atom at the 4-position of the chroman ring in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers, (R) and (S). It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For instance, in studies of related chroman-4-one derivatives, it was observed that the two enantiomers of a lead compound displayed different inhibitory activities. acs.org This highlights the importance of evaluating the biological activity of the individual enantiomers of this compound to fully understand its SAR. The (R)-enantiomer is commercially available, suggesting its potential utility in specific applications.

Diastereomeric Selectivity Considerations

When additional chiral centers are introduced into the molecule, the possibility of diastereomers arises. While this compound itself only has one chiral center, derivatives or more complex analogs could have multiple stereocenters. Diastereomers have different physical properties and, like enantiomers, can exhibit distinct biological activities. Therefore, in the design of new analogs based on the this compound scaffold, controlling the stereochemistry at all chiral centers is crucial for achieving the desired biological effect and selectivity.

Comparative SAR Studies with Related Chroman and Chromenone Scaffolds

The chroman and chromenone scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in a wide range of biologically active compounds. acs.orgresearchgate.net SAR studies on these related scaffolds can provide valuable insights into the potential activity of this compound.

Pharmacological Targets and Mechanisms of Action for 8 Fluoro 7 Methylchroman 4 Amine Derivatives

Exploration of G-Protein Coupled Receptor (GPCR) Interactions

The interaction of 8-Fluoro-7-methylchroman-4-amine derivatives with G-protein coupled receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors, is a key area of research due to the significant role of these receptors in neuropsychiatric disorders.

Serotonin Receptor Subtype Affinities (e.g., 5-HT1A, 5-HT2A)

The serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes, are well-established targets for the treatment of depression and other mood disorders. nih.govnih.gov The structural features of the chroman framework suggest that its derivatives could exhibit significant affinity for these receptors. Research into related coumarin (B35378) and chromone (B188151) derivatives has provided insights into the structure-activity relationships (SAR) that govern their binding to serotonin receptors.

For instance, a series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives incorporating a piperazine (B1678402) moiety have demonstrated high affinity for 5-HT1A receptors. nih.gov Notably, compounds such as 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one and 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one exhibited Ki values of 0.78 nM and 0.57 nM, respectively, for the 5-HT1A receptor, comparable to the reference agonist 8-OH-DPAT. nih.gov These findings highlight the importance of the substituted arylpiperazine group and the length of the alkyl linker in achieving high affinity.

Furthermore, studies on 5- and 7-hydroxycoumarin derivatives have shown that modifications to the coumarin core and the nature of the arylpiperazine substituent can modulate affinity and selectivity for both 5-HT1A and 5-HT2A receptors. nih.govsemanticscholar.org The presence of an acetyl group at certain positions on the coumarin ring has been found to enhance affinity for both receptor subtypes. nih.gov While direct data on this compound is not yet available, the established SAR from these related series suggests that the chroman scaffold is a promising template for the design of novel serotonin receptor ligands. The fluorine and methyl substitutions on the chroman ring of the title compound could further influence its binding profile.

Table 1: Affinity of Selected Coumarin Derivatives for Serotonin Receptors

Compound 5-HT1A Receptor Ki (nM) 5-HT2A Receptor Ki (nM)
6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one 0.78 -
6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one 0.57 -

Data sourced from a study on 6-acetyl-7-hydroxy-4-methylcoumarin derivatives. nih.gov

Dopamine Receptor Subtype Affinities (e.g., D2/3)

The D2 and D3 dopamine receptors are critical targets for antipsychotic medications. nih.gov While specific data on the dopamine receptor affinities of this compound derivatives are limited, research on other fluorine-containing compounds provides some context. For example, a series of fluorine-containing N-(2-methoxyphenyl)piperazine and N-(2-fluoroethoxy)piperazine analogues have been synthesized and shown to bind with high affinity to D3 receptors with moderate to high selectivity over D2 receptors. nih.gov

Fluorescent ligands developed for D2 and D3 receptors, based on phenylpiperazine and indanylamine scaffolds, have demonstrated high affinities, with some dansyl-labeled ligands exhibiting Ki values as low as 0.44 nM for D2R and 0.29 nM for D3R. nih.gov The introduction of fluorine into ligand structures can significantly impact their binding characteristics. Although these scaffolds are structurally distinct from the chroman-4-amine (B2768764) core, the findings underscore the potential for fluorine substitution to modulate dopamine receptor affinity and selectivity. Further investigation is required to determine if the this compound scaffold can be adapted to create potent and selective D2/3 receptor ligands.

Investigation of Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

The glycine transporter 1 (GlyT1) has emerged as a promising target for the treatment of schizophrenia and other CNS disorders by modulating glutamatergic neurotransmission through the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.goveurekaselect.com A significant breakthrough in this area has been the discovery of aminochromanes as a novel class of competitive GlyT1 inhibitors. nih.gov

Structure-activity relationship studies have revealed that the chroman ring system is a key pharmacophore for GlyT1 inhibition. Optimization of aminotetraline hits led to the development of aminochromane derivatives with high potency and selectivity for GlyT1, along with favorable pharmacokinetic properties. nih.gov One such aminochromane, compound 51b , demonstrated reduced efflux liabilities, a critical factor for brain-penetrant drugs. nih.gov Another related aminotetraline, (7S,8R)-27a , showed potent in vivo efficacy, reversing L-687,414-induced hyperlocomotion in mice with an ED50 of 0.8 mg/kg. nih.gov

The mechanism of inhibition for some GlyT1 inhibitors involves locking the transporter in an inward-open conformation, thereby preventing the reuptake of glycine. biorxiv.org The structural features of this compound, particularly the aminochromane core, strongly suggest its potential as a GlyT1 inhibitor. The fluorine and methyl substitutions on the aromatic ring would likely influence its potency, selectivity, and metabolic stability.

Table 2: Activity of Selected Aminotetraline and Aminochromane GlyT1 Inhibitors

Compound GlyT1 IC50 (nM) In vivo Efficacy (ED50, mg/kg)
(7S,8R)-27a - 0.8

Data based on a study of novel aminotetralines and aminochromanes as GlyT1 inhibitors. nih.gov

Assessment of Enzyme Inhibition Profiles

The inhibitory activity of this compound derivatives against key enzymes such as acetylcholinesterase and various kinases is another important area of pharmacological investigation.

Acetylcholinesterase (AChE) Inhibitory Activity

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov The chroman and related chromone scaffolds have been explored for their potential as AChE inhibitors.

For example, derivatives of thiochroman-4-one (B147511) have been synthesized and shown to possess AChE inhibitory activity in the micromolar range. magtechjournal.com One compound, 3-(4-benzylpiperazine-1-methyl)thiochroman-4-one, exhibited an IC50 value of 0.96 μmol·L⁻¹, which was more potent than the approved drug rivastigmine (B141) in that particular study. magtechjournal.com Similarly, carbamate (B1207046) derivatives of coumarin have been identified as potent AChE inhibitors, with one compound displaying an IC50 of 13.5 nM. ingentaconnect.com Furthermore, amino-7,8-dihydro-4H-chromenone derivatives have been investigated, with substitutions at various positions on the chromenone ring influencing their inhibitory potency against both AChE and butyrylcholinesterase (BChE). nih.gov

These findings suggest that the chroman backbone present in this compound is a viable starting point for the design of AChE inhibitors. The specific substitutions on the aromatic ring and the nature of the amine group would be critical determinants of inhibitory activity and selectivity.

Table 3: Acetylcholinesterase Inhibitory Activity of Selected Chroman and Coumarin Derivatives

Compound Class Example IC50
3-(4-Benzylpiperazine-1-methyl)thiochroman-4-ones 0.96 µM

Data sourced from studies on thiochroman-4-ones and coumarin derivatives as AChE inhibitors. magtechjournal.comingentaconnect.com

Kinase Inhibitory Potency (e.g., ALK, ROS1, MEK)

Kinase inhibitors are a cornerstone of modern oncology. While there is no direct evidence of this compound acting as a kinase inhibitor, structurally related compounds and compounds with similar naming conventions have shown significant activity.

A potent macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), PF-06463922, incorporates a complex structure that includes a "(10R)-7-amino-12-fluoro...-2H-8,4-(metheno)pyrazolo[4,3-h] nih.govingentaconnect.comnih.gov-benzoxadiazacyclotetradecine" core. nih.govresearchgate.net Although this is not a simple chroman, the presence of the fluoro and amino groups in a complex heterocyclic system highlights the potential for such functionalities in kinase inhibition. PF-06463922 has demonstrated broad-spectrum potency against ALK-resistant mutations. nih.govresearchgate.net

Other kinase inhibitors with fluorine substitutions, such as those based on a 2-aminopyridine (B139424) scaffold, have been developed as dual ROS1 and ALK inhibitors capable of combating drug-resistant mutants. nih.gov Additionally, fluorine-containing quinazoline (B50416) derivatives have been identified as potent pan-KIT mutant inhibitors for the treatment of gastrointestinal stromal tumors. nih.gov While these examples are structurally distinct from this compound, they underscore the importance of the fluoro-aromatic motif in the design of potent and selective kinase inhibitors. Further research is needed to explore if the simpler chroman scaffold can be adapted to target kinases like ALK, ROS1, or MEK.

Anti-proliferative Activity in Cancer Cell Models (in vitro)

Derivatives of the chroman-4-one scaffold have demonstrated notable anti-proliferative effects across a variety of cancer cell lines. nih.govresearchgate.nettandfonline.com Studies have shown that these compounds can induce apoptosis and cause cell cycle arrest, highlighting their potential as anticancer agents. researchgate.nettandfonline.com

For instance, a series of spiro[chroman-2,4'-piperidin]-4-one derivatives were synthesized and evaluated for their cytotoxic effects against human breast (MCF-7), ovarian (A2780), and colorectal adenocarcinoma (HT-29) cancer cell lines. researchgate.net One of the most potent compounds in this series, featuring a sulfonyl spacer, exhibited IC50 values ranging from 0.31 to 5.62 μM. researchgate.net Further investigation into its mechanism revealed that it induced early apoptosis in MCF-7 cells and caused an increase in the sub-G1 and G2-M phases of the cell cycle. researchgate.net

Similarly, 3-benzylidene chroman-4-one analogs have shown anti-proliferative efficacy in the MCF-7 breast cancer cell line. tandfonline.com These compounds were found to increase the sub-G0/G1 cell cycle populations and total apoptosis. tandfonline.com

In another study, flavanone (B1672756)/chromanone derivatives were evaluated for their anticancer activity against five colon cancer cell lines. nih.govmdpi.com Three of the six derivatives analyzed showed promising anti-proliferative activity, with IC50 values between 10 and 30 μM. nih.govmdpi.com The cytotoxic activity of these compounds was linked to their strong pro-oxidant properties, which led to increased intracellular reactive oxygen species (ROS) and decreased glutathione (B108866) levels. nih.govmdpi.com

The table below summarizes the in vitro cytotoxicity of various chroman derivatives against different cancer cell lines.

Antimicrobial and Antiparasitic Potential (in vitro)

Chroman-4-one derivatives have also been investigated for their antimicrobial and antiparasitic properties. mdpi.commdpi.com For example, 3-benzylidene-4-chromanone (B8775485) derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Additionally, certain 3-azolyl-4-chromanone phenyl hydrazones have demonstrated antifungal potential against various fungal pathogens. nih.gov

A study on chromane (B1220400) derivatives from Iris tenuifolia revealed their antimicrobial activities. mdpi.com One compound, a flavanone derivative, showed broad activity against eight different microorganisms. mdpi.com Specifically, it exhibited moderate activity against Penicillium notatum and weak activity against Candida albicans. mdpi.com Another new isoflavone (B191592) derivative from the same plant was also active against Candida albicans. mdpi.com

Furthermore, novel dispiropyrrolidines containing a thiochromanone moiety displayed significant inhibitory activity against all tested bacterial and fungal strains when compared to their chromanone-containing counterparts. mdpi.com

Rhenium tricarbonyl complexes bearing thiazolohydrazinylidene-chroman-2,4-dione derivatives have been identified as active and nontoxic in a zebrafish-S. aureus infection model, effectively eradicating Methicillin-resistant Staphylococcus aureus (MRSA). chemrxiv.org

The table below presents the in vitro antimicrobial activity of various chroman derivatives.

Elucidation of Molecular Mechanisms Through In Vitro Studies

In vitro studies have been crucial in elucidating the molecular mechanisms underlying the pharmacological activities of chroman derivatives.

The anti-proliferative effects of some flavanone/chromanone derivatives in colon cancer cells have been attributed to their pro-oxidant properties. nih.govmdpi.com These compounds increase intracellular reactive oxygen species (ROS) levels and decrease glutathione (GSH) concentrations, leading to oxidative stress. nih.govmdpi.com This oxidative stress is believed to contribute to the induction of apoptosis and/or autophagy in cancer cells, as well as significant DNA damage. nih.govmdpi.com For example, one potent derivative was found to be a strong inducer of autophagy in all five tested colon cancer cell lines. mdpi.com

In the context of antimicrobial action, in vitro studies on rhenium tricarbonyl complexes with thiazolohydrazinylidene-chroman-2,4-dione derivatives suggest that their antibiotic activity may involve bacterial membrane depolarization, rather than affecting peptidoglycan synthesis or compromising cytoplasmic membrane integrity. chemrxiv.org

Furthermore, some chromone derivatives have been shown to inhibit p38α mitogen-activated protein kinase (MAPK), a key enzyme that controls cell growth, differentiation, and inflammation. nih.gov Molecular docking studies have provided insights into the binding interactions between these derivatives and their target proteins. nih.gov For instance, the chromone core of certain derivatives has been observed to form hydrophobic interactions with specific amino acid residues of the alpha-amylase enzyme. nih.gov

Computational Chemistry and Molecular Modeling in the Research of 8 Fluoro 7 Methylchroman 4 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wordpress.com This technique is frequently used to forecast the binding mode of a small molecule ligand, such as 8-Fluoro-7-methylchroman-4-amine, within the active site of a target protein. mdpi.com Such simulations are foundational in structure-based drug design, offering critical insights into the ligand's potential efficacy and mechanism of action. nih.gov

The primary goal of molecular docking is to identify the most stable binding conformation (pose) of a ligand within a receptor's binding pocket and to estimate the strength of the interaction, typically expressed as a binding affinity or docking score. nih.gov For this compound, this process would involve preparing a 3D structure of the compound and docking it into the crystal structure of a relevant biological target. The simulation algorithm samples a vast number of possible orientations and conformations, scoring each based on a function that approximates the binding free energy. researchgate.netsciencescholar.us

The resulting docking score provides a quantitative estimate of binding affinity, allowing for the comparison of different ligands or different poses of the same ligand. researchgate.net Lower binding energy values typically indicate a more stable protein-ligand complex and higher predicted affinity. This approach enables the ranking of potential drug candidates before their synthesis and experimental testing. nih.gov

To illustrate this, a hypothetical docking study of this compound and its analogs against a protein kinase target is presented below.

Table 1: Illustrative Molecular Docking Scores for Chroman-4-amine (B2768764) Analogs against a Protein Kinase Target. Note: This data is hypothetical and for illustrative purposes only.
CompoundModificationPredicted Binding Affinity (kcal/mol)Predicted Interactions
This compoundParent Compound-8.9Hydrogen Bond, Hydrophobic
Analog A7-ethyl substitution-8.2Hydrogen Bond, Steric Hindrance
Analog B8-chloro substitution-9.3Hydrogen Bond, Halogen Bond, Hydrophobic
Analog C4-amine acetylation-7.5Reduced H-Bond Donor Capacity

Beyond predicting affinity, docking simulations provide a detailed 3D visualization of the ligand-receptor complex, highlighting the specific intermolecular interactions that stabilize the binding. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, van der Waals forces, and cation-π interactions. nih.govmdpi.com

By analyzing the docked pose of this compound, researchers can identify the key amino acid residues in the target's binding pocket that form crucial contacts with the ligand. For instance, the amine group might act as a hydrogen bond donor, while the fluorinated aromatic ring could engage in hydrophobic or specific fluorine-based interactions. nih.gov This information is vital for understanding the structural basis of molecular recognition and for designing modifications to the ligand that could enhance binding potency and selectivity. nih.gov

The following table provides a hypothetical summary of key interactions between this compound and amino acid residues within a target binding site.

Table 2: Illustrative Key Amino Acid Interactions for this compound. Note: This data is hypothetical and for illustrative purposes only.
Amino Acid ResidueInteraction TypeFunctional Group on Ligand InvolvedDistance (Å)
Asp145Hydrogen Bond4-Amine Group (-NH2)2.9
Leu83HydrophobicMethyl Group (-CH3)3.8
Phe146π-π StackingBenzene (B151609) Ring of Chroman4.2
Tyr80Hydrogen BondChroman Oxygen3.1
Val35HydrophobicChroman Ring Backbone4.0

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of chroman-4-amine analogs, a QSAR model could be developed to predict their activity based on calculated molecular descriptors. creative-biostructure.com These descriptors quantify various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. nih.gov

The process involves creating a dataset of analogs with known biological activities, calculating a wide range of descriptors for each, and then using statistical methods like multiple linear regression (MLR) to build a predictive model. researchgate.net A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogs and prioritizing which derivatives to synthesize and test. creative-biostructure.comnih.gov This approach is particularly valuable when the 3D structure of the biological target is unknown.

A hypothetical QSAR study for a series of chroman-4-amine analogs might yield the data and predictive equation shown below.

Table 3: Illustrative Data for a QSAR Model of Chroman-4-amine Analogs. Note: This data is hypothetical and for illustrative purposes only.
CompoundExperimental pIC50cLogP (Lipophilicity)Topological Polar Surface Area (TPSA)Molecular Weight (MW)
This compound7.82.138.3195.2
Analog D7.21.638.3181.2
Analog E8.12.538.3209.7
Analog F7.52.158.5237.2

Illustrative QSAR Equation: pIC50 = 1.5 * (cLogP) - 0.05 * (TPSA) + 0.002 * (MW) + 4.5 (Note: This equation is for demonstrative purposes only)

Dynamics Simulations of Protein-Ligand Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the protein-ligand complex over time. wordpress.comrsc.org An MD simulation can reveal the stability of the docked pose, the flexibility of the protein and ligand, and the role of solvent molecules in the binding process. nih.govnih.gov

Starting from the docked complex, an MD simulation solves Newton's equations of motion for every atom in the system, providing a trajectory of atomic positions and velocities. researchgate.net Analysis of this trajectory can confirm whether the key interactions predicted by docking are maintained over time. nih.gov Metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are used to assess the stability of the complex. researchgate.netnih.gov A stable RMSD suggests that the ligand remains securely in the binding pocket. researchgate.net MD simulations can also be used to calculate binding free energies with greater accuracy than docking scores alone. nih.gov

Table 4: Illustrative Molecular Dynamics Simulation Metrics for the this compound-Protein Complex. Note: This data is hypothetical and for illustrative purposes only.
Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Radius of Gyration (Rg) (Å)
00.00.019.5
101.21.519.6
201.41.619.4
301.31.519.5
401.51.719.6
501.41.619.5

Electronic Structure Calculations and Quantum Chemical Characterization

Quantum chemistry calculations are used to investigate the electronic properties of a molecule, providing fundamental insights that are not accessible through classical molecular mechanics methods used in docking and MD. aps.orgrowansci.com Methods like Density Functional Theory (DFT) can be used to calculate properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential. nih.govsc.edu

For this compound, these calculations can help explain its reactivity, stability, and the nature of its interactions with a target receptor. nih.gov For example, the electrostatic potential map can reveal electron-rich and electron-poor regions, indicating where the molecule is likely to engage in hydrogen bonding or electrostatic interactions. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov These detailed electronic characterizations are crucial for a deep understanding of the molecule's behavior and for fine-tuning its properties through chemical modification. acs.org

Table 5: Illustrative Calculated Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G*). Note: This data is hypothetical and for illustrative purposes only.
PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVHighest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy-1.1 eVLowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.1 eVIndicator of chemical stability and reactivity.
Dipole Moment2.5 DebyeMeasures the molecule's overall polarity.
Mulliken Charge on N (Amine)-0.85 eIndicates a partial negative charge, making it a likely H-bond acceptor.

In Silico Screening and Virtual Library Design for Chroman-4-amine Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.govnih.gov Instead of physically testing millions of compounds, these libraries are screened in silico, a process that is significantly faster and more cost-effective. researchgate.net

Starting with the this compound scaffold, a virtual library of analogs can be designed by systematically modifying its structure. This could involve adding different substituents at various positions on the chroman ring. This virtual library can then be screened against a target protein using high-throughput molecular docking. researchgate.net The top-scoring compounds, which are predicted to have the best binding affinities, are then prioritized for synthesis and experimental validation. This approach streamlines the hit-to-lead process by focusing laboratory efforts on the most promising candidates. researchgate.netrsc.org

Table 6: Illustrative Results from a Virtual Screen of a Chroman-4-amine Analog Library. Note: This data is hypothetical and for illustrative purposes only.
Compound IDStructural ModificationDocking Score (kcal/mol)Status
V-C4A-001Parent: 8-F, 7-Me-8.9Reference
V-C4A-1058-Cl, 7-Me-9.4Prioritized for Synthesis
V-C4A-2128-F, 7-CN-9.2Prioritized for Synthesis
V-C4A-3508-F, 7-Me, 6-OH-9.0Consider for Synthesis
V-C4A-4818-F, 7-CF3-9.6Top Candidate for Synthesis

Preclinical Pharmacological Evaluation Methodologies for Chroman 4 Amine Compounds

In Vitro Biological Activity Assays

In vitro assays are the foundational step in the pharmacological evaluation of chroman-4-amine (B2768764) compounds. These tests are conducted in a controlled laboratory environment, outside of a living organism, to determine the compound's effects at a cellular and molecular level. They are crucial for initial screening, mechanism of action studies, and establishing structure-activity relationships (SAR).

Cell-based functional assays utilize living cells to assess the biological response to a test compound. These assays are vital for understanding the compound's influence on cellular processes.

Cell Viability and Antiproliferative Assays: A primary assessment involves determining a compound's effect on cell survival and growth. For instance, novel chroman-4-one derivatives have been evaluated for their antiproliferative effects in cancer cell lines such as human breast cancer (MCF-7) and lung carcinoma (A549). Such studies typically measure the concentration of the compound that inhibits cell growth by 50% (IC50), providing a quantitative measure of potency.

Enzyme Inhibition Assays: Many chroman derivatives are designed as enzyme inhibitors. For example, chroman-4-ones have been investigated as inhibitors of Sirtuin 2 (SIRT2), a protein involved in cellular regulation. The inhibitory activity is often measured using fluorescence-based assays, where a decrease in the fluorescent signal corresponds to the inhibition of enzyme activity.

Antiviral Assays: The therapeutic potential of chroman compounds can also extend to antiviral applications. Novel chroman and 2H-chromene derivatives have been tested for their ability to inhibit human rhinovirus (HRV) replication in HeLa cells. The effectiveness is quantified by determining the concentration required to reduce the viral cytopathic effect.

Below is an example of data that might be generated from such assays for a series of chroman compounds.

Table 1: Illustrative In Vitro Activity of Chroman Derivatives

Compound Assay Type Cell Line/Target Endpoint Result
Chroman-4-one Analog A Antiproliferation MCF-7 IC50 15 µM
Chroman-4-one Analog B Enzyme Inhibition SIRT2 IC50 5 µM

Note: The data in this table is illustrative and based on findings for related chroman structures, not 8-Fluoro-7-methylchroman-4-amine.

Receptor binding assays are the gold standard for quantifying the affinity of a compound for a specific biological target, such as a receptor or transporter. These assays use a radiolabeled version of a ligand (a molecule that binds to the target) to measure the extent to which the test compound can displace it.

Principles of Radioligand Binding:

Saturation Assays: These are performed by incubating a tissue or cell preparation with increasing concentrations of a radioligand to determine the total number of binding sites (Bmax) and the radioligand's dissociation constant (Kd), which reflects its affinity for the target.

Competition Assays: These assays measure the ability of a non-radioactive test compound (like a chroman-4-amine) to compete with a fixed concentration of a known radioligand for binding to the target. The result is typically expressed as the inhibitory constant (Ki) or the concentration that displaces 50% of the radioligand (IC50).

Radiolabeling with Fluorine-18 (B77423) (¹⁸F): For compounds intended for use with Positron Emission Tomography (PET), labeling with a positron-emitting isotope like Fluorine-18 (¹⁸F) is essential. The ¹⁸F isotope is favored due to its convenient half-life (109.8 minutes) and well-established radiofluorination chemistry. The synthesis of a radioligand like [¹⁸F]this compound would involve introducing the ¹⁸F atom onto the precursor molecule. The resulting radiotracer can then be used in binding assays and subsequent in vivo imaging studies.

Table 2: Key Parameters from Receptor Binding Assays

Parameter Description Significance
Kd Dissociation Constant Measures the affinity of the radioligand for the receptor. A lower Kd indicates higher affinity.
Bmax Maximum Binding Capacity Represents the total concentration of receptors in the tissue sample.
Ki Inhibitory Constant Measures the affinity of the unlabeled test compound for the receptor. A lower Ki indicates higher affinity.

| IC50 | Half Maximal Inhibitory Concentration | The concentration of a test compound that displaces 50% of the specific binding of the radioligand. |

Ex Vivo Assessment in Animal Tissue Models

Ex vivo studies bridge the gap between in vitro assays and in vivo experiments. They involve administering the compound to a living animal, after which tissues are harvested and analyzed to assess drug distribution and target interaction.

Biodistribution studies are performed to understand where a compound travels in the body and in which organs it accumulates. For a radiolabeled compound like [¹⁸F]this compound, this involves injecting the tracer into an animal model (e.g., a rat or mouse). At various time points post-injection, the animals are euthanized, and major organs and tissues are collected, weighed, and their radioactivity is measured. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This data is critical for identifying organs with high uptake, assessing whether the compound reaches its intended target (e.g., the brain), and identifying potential sites of off-target accumulation. For example, ex vivo biodistribution of a ¹⁸F-labeled COX-2 inhibitor in rats showed high uptake in the brain, demonstrating its ability to cross the blood-brain barrier.

Autoradiography is a powerful technique used to visualize the distribution of radiolabeled compounds within tissue slices. After administering a radiolabeled chroman-4-amine derivative to an animal, the brain or other target organs are removed, frozen, and thinly sliced. These slices are then exposed to a photographic film or a phosphor imaging plate. The radiation emitted from the bound radioligand creates a detailed image, revealing the precise anatomical location of the binding sites. By comparing the signal in animals treated with the radioligand alone versus those pre-treated with a non-radioactive blocking agent, researchers can confirm the specificity of the binding and quantify receptor occupancy at different doses of the test compound.

In Vivo Imaging Modalities for Target Engagement in Animal Models

In vivo imaging allows for the non-invasive visualization and quantification of drug-target engagement in a living animal over time. Positron Emission Tomography (PET) is the premier imaging modality for this purpose when using ¹⁸F-labeled compounds.

A PET scan detects the gamma rays produced when the positron emitted by the ¹⁸F isotope annihilates with an electron in the tissue. By tracking the location and concentration of the [¹⁸F]this compound, PET imaging can provide real-time, quantitative information on the compound's delivery to, and binding at, its target site in the brain or other organs. This technique is invaluable for confirming that the compound engages its target in a living system under physiological conditions and can be used to determine the relationship between dose, plasma concentration, and target occupancy.

Positron Emission Tomography (PET) Imaging for Radioligands

Positron Emission Tomography (PET) is a non-invasive imaging technique that is invaluable in drug development. It utilizes radiolabeled molecules (radioligands) to visualize and quantify physiological processes and drug-target interactions in vivo. The development of a fluorine-18 ([¹⁸F]) labeled version of a compound like this compound would enable studies on its biodistribution, target engagement, and pharmacokinetics in living organisms.

Currently, there are no specific studies in the public domain detailing the synthesis or use of [¹⁸F]this compound as a PET radioligand. While research on other fluorinated radioligands for various targets is extensive, including those for neurodegenerative diseases and oncology, this specific compound has not been a subject of such published investigations. The closely related analog, 7-Fluoro-8-methylchroman-4-amine, is listed in chemical supplier catalogs, but no associated PET imaging data is available.

Pharmacodynamic Biomarker Evaluation in Animal Models

Pharmacodynamic (PD) biomarkers are essential tools in preclinical research to provide evidence of a drug's biological effect on its intended target. The evaluation of these biomarkers in animal models can help to establish proof-of-concept and guide dose selection for further studies.

For this compound, there is no published research detailing the evaluation of pharmacodynamic biomarkers in animal models. The identification and validation of relevant biomarkers would be a necessary step in its preclinical development, contingent on understanding its primary mechanism of action.

Preclinical Efficacy Studies in Relevant Animal Models

Efficacy studies in animal models that mimic human diseases are fundamental to demonstrating the therapeutic potential of a new compound. The choice of animal model is dictated by the proposed therapeutic indication for the drug candidate.

Rodent Models of Neurological Disorders

Chroman and chromone (B188151) derivatives have been investigated for their neuroprotective properties. For instance, some chromone derivatives have shown potential in suppressing neuroinflammation and improving mitochondrial function in experimental models of Alzheimer's disease. nih.gov However, there are no specific preclinical efficacy studies of this compound in any rodent models of neurological disorders reported in the scientific literature.

In Vivo Cancer Models (e.g., Xenograft Studies)

Xenograft studies, where human cancer cells are implanted into immunocompromised rodents, are a standard method for evaluating the in vivo anticancer activity of a compound. Various chroman and chromone derivatives have demonstrated cytotoxic effects against different cancer cell lines in vitro. nih.govnih.gov Some studies have progressed to in vivo models with other classes of compounds, showing tumor growth inhibition. nih.gov

Despite the exploration of related structures in oncology research, there are no published in vivo cancer model studies, including xenograft studies, for this compound.

Animal Models of Infectious Diseases

The chroman scaffold has been explored for its potential in combating infectious diseases. For example, certain chroman derivatives have been synthesized and evaluated as inhibitors of human rhinovirus. nih.gov Other related structures have been investigated for their activity against various parasites. nih.gov

Nevertheless, there is no available data on the evaluation of this compound in any animal models of infectious diseases.

Intellectual Property Landscape and Patent Analysis of 8 Fluoro 7 Methylchroman 4 Amine Derivatives

Review of Patents Claiming Chroman-4-amine (B2768764) Structures

The patent literature for chroman-4-amine structures reveals a concentrated effort to develop compounds with specific activities on monoamine transporters. These patents often claim broad classes of compounds, defined by a core chroman-4-amine scaffold with various substitutions, to protect a wide range of potential drug candidates. The primary therapeutic targets for these patented compounds are CNS disorders.

A significant portion of the patent activity revolves around compounds designed as serotonin-norepinephrine reuptake inhibitors (SNRIs) . nih.govnih.govwikipedia.org These agents work by blocking the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), thereby increasing the extracellular levels of these neurotransmitters in the brain. wikipedia.orgpnas.org This dual-action mechanism is believed to offer broader efficacy in treating conditions like major depressive disorder and anxiety disorders compared to agents that target only a single neurotransmitter system. nih.gov

Furthermore, the chroman ring system is a versatile scaffold found in a variety of pharmacologically active compounds. core.ac.uk Patents have been filed for chroman derivatives with applications beyond SNRI activity, including their use as lipoxygenase inhibitors for inflammatory conditions and in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. core.ac.ukgoogle.com Some patents also cover the synthesis of chroman-4-one precursors, which are key intermediates in the production of chroman-4-amine derivatives. google.com

The patenting of specific enantiomers is a common strategy. For chiral molecules like many chroman-4-amine derivatives, one enantiomer often exhibits greater potency and a more favorable side-effect profile. Patenting the single, therapeutically active enantiomer can provide a longer period of market exclusivity.

Analysis of Patent Claims Related to Synthesis and Application

A detailed analysis of patent claims for chroman-4-amine derivatives highlights two principal areas of protection: the methods of synthesis and the therapeutic applications.

Synthesis Claims: Patents in this domain provide detailed descriptions of the chemical processes required to produce these complex molecules. The claims typically encompass:

Starting materials and key intermediates: Specific chemical precursors for building the chroman framework. For instance, a patent might claim a novel process for creating a substituted chroman-4-one, a crucial building block. google.com Another patent details the regeneration of 6-fluoro-4-chromanone from by-products, a process that can be recycled for further synthesis. google.com

Reaction conditions: The specific reagents, catalysts, solvents, and temperature parameters used to achieve the desired chemical transformations.

Purification techniques: Methods such as chromatography and crystallization used to isolate and purify the final active pharmaceutical ingredient.

Application Claims: These claims focus on the use of the compounds for treating a range of medical conditions, primarily those affecting the central nervous system. The claimed applications are often broad, reflecting the wide therapeutic potential of modulating monoamine systems. Common indications cited in patents include:

Major Depressive Disorder (MDD) nih.gov

Anxiety Disorders nih.gov

Chronic Pain Conditions, including neuropathic pain datainsightsmarket.com

Attention-Deficit/Hyperactivity Disorder (ADHD) wikipedia.org

Neurodegenerative diseases google.com

The following table provides examples of patents and their relevance to the chroman-4-amine class of compounds.

Patent NumberTitle/SubjectKey Relevance
US4479007AChroman-4-ones and process for preparing sameDescribes a method for preparing chroman-4-ones, which are precursors to chroman-4-amines. google.com
EP0111387A1Regeneration of 6-fluoro-4-chromanone from by-products in the synthesis of sorbinilDetails a process for recycling a key intermediate, 6-fluoro-4-chromanone, which is structurally related to the core of the target compound. google.com
US8791155B2Chroman derivativesClaims chroman derivatives for treating disorders mediated by lipoxygenases and neurodegenerative disorders. google.com
US7884109B2Purine and imidazopyridine derivativesMentions (R)-8-fluorochroman-4-amine as a reactant in the synthesis of other complex molecules. googleapis.com

Identification of Key Patent Holders and Research Trends

The key patent holders in the field of chroman-4-amine derivatives are typically large pharmaceutical companies with established research and development programs in the neurosciences. These companies have the resources to conduct the extensive preclinical and clinical studies required to bring a new CNS drug to market. Alongside these industry giants, academic and research institutions also contribute significantly to the patent landscape, often focusing on novel synthetic methods and identifying new biological targets.

Several research trends are evident from the patent literature:

Enhanced Selectivity: A primary goal is to develop compounds with high selectivity for specific monoamine transporters (SERT, NET, DAT) to minimize off-target side effects. pnas.org

Optimized Pharmacological Profiles: Research is focused on fine-tuning the balance of serotonin and norepinephrine reuptake inhibition to achieve desired therapeutic effects. Some compounds are designed to have a relatively balanced profile, while others may be more potent at one transporter over the other. nih.gov

Triple Reuptake Inhibition: An emerging trend is the development of serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), which also block the dopamine (B1211576) transporter (DAT). wikipedia.org This triple-action mechanism may offer enhanced efficacy for certain patient populations.

Improved Pharmacokinetics: Significant effort is directed towards improving the drug-like properties of these compounds, including oral bioavailability, metabolic stability, and the ability to cross the blood-brain barrier.

Focus on Specific Enantiomers: As the understanding of stereochemistry and pharmacology grows, there is a clear trend towards developing and patenting single-enantiomer drugs to provide a better therapeutic index.

The table below summarizes the key research trends in the development of chroman-4-amine derivatives and related compounds.

Research TrendDescription
Increased SelectivityDeveloping compounds that target specific neurotransmitter transporters to reduce side effects.
Tailored Pharmacological ProfilesFine-tuning the inhibitory activity at different transporters to optimize therapeutic outcomes.
Triple Reuptake InhibitionExploring compounds that block the reuptake of serotonin, norepinephrine, and dopamine. wikipedia.org
Improved PharmacokineticsEnhancing properties like absorption, distribution, metabolism, and excretion (ADME).
Enantiomer-Specific DevelopmentFocusing on a single, more active enantiomer of a chiral drug.

Strategic Implications for Future Compound Development

The existing patent landscape for chroman-4-amine derivatives has several strategic implications for any entity looking to develop new compounds in this space:

Navigating a Crowded Field: The broad claims of existing patents on chroman-4-amine structures necessitate a careful and strategic approach to new compound design. To secure patent protection, new molecules must be demonstrably novel and non-obvious over the prior art. This may involve exploring novel substitution patterns on the chroman ring or the amine side chain.

Focus on Unmet Needs: While depression and anxiety are major markets, there may be strategic advantages in targeting niche indications or patient populations that are not well-served by existing therapies. The unique pharmacological profiles of some 8-Fluoro-7-methylchroman-4-amine derivatives might make them suitable for specific subtypes of CNS disorders.

Leveraging New Biological Insights: The discovery of new receptors and pathways involved in CNS function opens up new possibilities for drug development. Future strategies could involve designing chroman-4-amine derivatives that modulate these novel targets, potentially leading to first-in-class medicines.

Biomarker-Driven Development: The integration of biomarker strategies into early-stage clinical development can help to identify patients who are most likely to respond to a particular drug. This personalized medicine approach can increase the probability of success in clinical trials and provide a competitive advantage.

Strategic Partnerships: For smaller biopharmaceutical companies or academic research groups, forming strategic alliances with larger pharmaceutical companies can be a crucial step. Such partnerships can provide the necessary funding and expertise to advance a promising compound through late-stage development and commercialization.

Future Research Directions and Unexplored Avenues for 8 Fluoro 7 Methylchroman 4 Amine

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The advancement of any drug discovery program hinges on the efficient and scalable synthesis of the lead compound. While foundational methods for the synthesis of the chroman-4-amine (B2768764) scaffold exist, future research should focus on developing novel, more efficient, and stereoselective synthetic routes to 8-Fluoro-7-methylchroman-4-amine.

Furthermore, radical cascade cyclizations present another promising avenue. These reactions, often initiated by visible light or other mild reagents, can be employed to construct the chroman-4-one core with high functional group tolerance. nih.govnih.gov Adapting these methods to incorporate the specific fluoro and methyl substitutions on the aromatic ring would be a key objective.

The development of asymmetric synthesis methodologies is paramount to produce enantiomerically pure this compound. This is crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological activities and metabolic profiles. Techniques such as chiral Lewis acid catalysis or the use of chiral auxiliaries in the synthetic route should be investigated to achieve high enantiomeric excess.

Design of Advanced Derivatives with Enhanced Selectivity and Potency

Building upon the this compound scaffold, the design and synthesis of advanced derivatives offer a powerful strategy to enhance biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related chroman-4-one derivatives have demonstrated that substitutions at various positions of the chroman ring can significantly impact their inhibitory potency against specific targets. nih.govresearchgate.net

Future research should systematically explore the impact of modifying the amine group at the 4-position. The introduction of various alkyl, aryl, or heterocyclic moieties could modulate the compound's interaction with its biological target. Additionally, exploring bioisosteric replacements for the amine group could lead to derivatives with improved properties. nih.govgithub.comnih.govyoutube.com For example, replacing the amine with functional groups that can act as hydrogen bond donors or acceptors might alter the binding affinity and selectivity.

The fluorine and methyl groups at the 8 and 7-positions, respectively, also present opportunities for modification. The strategic placement of fluorine can influence a molecule's metabolic stability and binding affinity. nih.gov Investigating the effects of shifting the position of these substituents or introducing other functionalities on the aromatic ring could lead to the discovery of more potent and selective analogs.

Investigation of Undiscovered Pharmacological Targets

While the chroman scaffold is known to interact with a variety of biological targets, the specific pharmacological profile of this compound remains largely uncharacterized. A critical future direction is the systematic investigation to identify its primary and secondary biological targets.

In silico target prediction methodologies can serve as an initial screening tool to generate hypotheses about potential protein targets. youtube.com These computational approaches utilize the chemical structure of the compound to predict its interaction with a wide range of proteins based on ligand-protein interaction databases and machine learning models.

Following in silico predictions, chemoproteomics offers a powerful experimental approach for unbiased target identification directly in a biological system. github.commdpi.comnih.gov This can be achieved through techniques such as affinity-based protein profiling, where a modified version of the compound is used to "fish out" its binding partners from a complex protein mixture.

Furthermore, given the structural similarities to known pharmacologically active chroman derivatives, initial screening could focus on targets implicated in conditions such as cancer, neurodegenerative diseases, and parasitic infections. nih.govnih.govyoutube.com For instance, certain chroman-4-one derivatives have shown inhibitory activity against enzymes like sirtuins (SIRT2) and pteridine (B1203161) reductase 1 (PTR1). nih.govyoutube.com

Exploration of Polypharmacology and Multi-target Approaches

Future research should explore the potential of this compound and its derivatives as multi-target-directed ligands (MTDLs) . lookchem.com This involves designing compounds that can simultaneously modulate the activity of several key proteins involved in a disease pathway. For example, in Alzheimer's disease, a single compound could be designed to inhibit both acetylcholinesterase and butyrylcholinesterase, while also possessing antioxidant properties. iscientific.org

The development of such multi-target agents requires a deep understanding of the structure-activity relationships for each target. A systematic approach, combining computational modeling with experimental screening, will be essential to optimize the affinity and selectivity of the compounds for their intended targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the design and optimization of new drug candidates. nih.govmit.edu These technologies can be applied at various stages of the research and development pipeline for this compound.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of novel derivatives based on their chemical structure. researchgate.netnih.govyoutube.com By training these models on existing data for chroman-4-amine analogs, researchers can prioritize the synthesis of compounds with the highest predicted potency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.